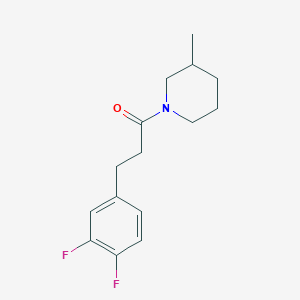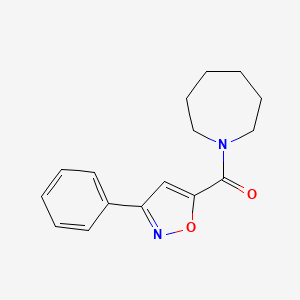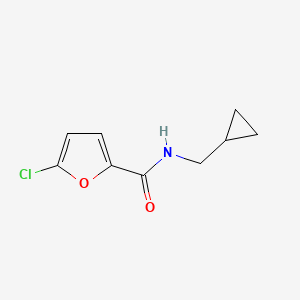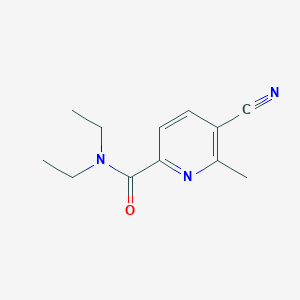
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide, also known as J147, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic effects on neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide is not fully understood, but it has been suggested that it targets multiple pathways involved in neurodegeneration. N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been found to activate the transcription factor PGC-1α, which plays a key role in mitochondrial biogenesis and energy metabolism. N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide also increases the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival and growth. Additionally, N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been shown to inhibit the production of Aβ and reduce neuroinflammation.
Biochemical and Physiological Effects
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can increase mitochondrial respiration and ATP production, reduce oxidative stress, and inhibit the production of inflammatory cytokines. In vivo studies have shown that N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can improve cognitive function, reduce Aβ and tau pathology, and enhance synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has several advantages for lab experiments. It is stable under various conditions, has low toxicity, and is effective at low concentrations. However, N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has some limitations, including its low solubility in water and its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide research. One area of focus is the development of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide's effects on other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the precise mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide and its potential interactions with other compounds.
Conclusion
In conclusion, N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide is a synthetic compound that has shown promise as a potential therapeutic agent for neurodegenerative diseases. Its mechanism of action is not fully understood, but it appears to target multiple pathways involved in neurodegeneration. N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide as a therapeutic agent and to develop more effective analogs.
Métodos De Síntesis
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide was first synthesized by Schubert et al. in 2012 using a multi-step process involving the condensation of 2-cyclopenten-1-one with 3-bromopyridine, followed by reduction and N-methylation reactions. The final compound was obtained with a yield of 5.8% and was found to be stable under various conditions.
Aplicaciones Científicas De Investigación
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). In vitro and in vivo studies have shown that N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can improve cognitive function, reduce amyloid beta (Aβ) and tau pathology, and enhance synaptic plasticity. N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has also been found to have neuroprotective effects against oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(10-11-5-4-8-14-9-11)13(16)12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFFVXZZFGTRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)
![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)




![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)



